5-Azaspiro[3.4]octane hydrochloride
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Overview
Description
5-Azaspiro[3.4]octane hydrochloride is a spirocyclic compound with the molecular formula C7H14ClN. It is characterized by a unique spiro structure, where a nitrogen atom is incorporated into the spiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[3.4]octane hydrochloride can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring. This method utilizes readily available starting materials and conventional chemical transformations. The reaction conditions typically involve the use of L-proline as a starting material and a tandem aldol-lactonization reaction to construct the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound often involves scalable synthesis techniques. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product. The use of minimal chromatographic purifications and conventional chemical transformations are key aspects of these industrial methods .
Chemical Reactions Analysis
Types of Reactions: 5-Azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom in the spiro ring system, which can act as a nucleophile or electrophile depending on the reaction conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield spirocyclic ketones, while reduction reactions can produce spirocyclic amines .
Scientific Research Applications
5-Azaspiro[3.4]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spiro ring system can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 4-Azaspiro[2.4]heptane hydrochloride
- 1-Azaspiro[4.4]nonane hydrochloride
- 1-Azaspiro[4.5]decane hydrochloride
- 8-Oxa-1-azaspiro[4.5]decane hydrochloride
Comparison: 5-Azaspiro[3.4]octane hydrochloride is unique due to its specific spirocyclic structure and the presence of a nitrogen atom in the ring system. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the size and flexibility of the spiro ring can influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
5-azaspiro[3.4]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-3-7(4-1)5-2-6-8-7;/h8H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJWJZPEZIQYLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126159-45-1 |
Source
|
Record name | 5-azaspiro[3.4]octane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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